molecular formula C14H20O8 B3058869 Cyclohexane-1,2,4,5-tetrayl tetraacetate CAS No. 92298-57-2

Cyclohexane-1,2,4,5-tetrayl tetraacetate

Cat. No.: B3058869
CAS No.: 92298-57-2
M. Wt: 316.3 g/mol
InChI Key: MCRKABDCFOWPHD-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,4,5-tetrayl tetraacetate is an organic compound characterized by a cyclohexane ring with four acetate groups attached to the 1, 2, 4, and 5 positions

Scientific Research Applications

Cyclohexane-1,2,4,5-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The exact mechanism of action for Cyclohexane-1,2,4,5-tetrayl tetraacetate depends on its application. As an ester, it may participate in esterification reactions, acting as an acylating agent. Its stability and tetrahedral geometry contribute to its reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,4,5-tetrayl tetraacetate can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate groups to alcohols.

    Substitution: Substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new functionalized cyclohexane derivatives.

Comparison with Similar Compounds

  • Cyclohexane-1,2,3,4-tetrayl tetraacetate
  • Cyclohexane-1,2,3,5-tetrayl tetraacetate
  • Cyclohexane-1,2,3,6-tetrayl tetraacetate

Comparison: Cyclohexane-1,2,4,5-tetrayl tetraacetate is unique due to the specific positioning of the acetate groups, which influences its chemical reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and melting point, and may participate in distinct chemical reactions due to steric and electronic effects.

Properties

IUPAC Name

(2,4,5-triacetyloxycyclohexyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-7(15)19-11-5-13(21-9(3)17)14(22-10(4)18)6-12(11)20-8(2)16/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKABDCFOWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(CC1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298105
Record name cyclohexane-1,2,4,5-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92298-57-2
Record name NSC120587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexane-1,2,4,5-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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